3-Ethoxyacrylic acid
Description
Properties
IUPAC Name |
3-ethoxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMAGJYJMLUEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethoxyacrylic acid typically involves the reaction of ethyl acetate with sodium acrylate. The specific preparation steps are as follows:
- Dissolve ethyl acetate and sodium acrylate in absolute ethanol.
- Heat the mixture and allow it to react for several hours.
- Filter the product and distill it to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and purity. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyacrylic acid undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical-initiated polymerization to form polymers.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols.
Electrophiles: Halogens, hydrogen halides.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Polymers: Through polymerization reactions.
Esters: Through esterification reactions with various alcohols.
Scientific Research Applications
Polymer Chemistry
3-Ethoxyacrylic acid is utilized as a monomer in the synthesis of various polymeric materials. Its unique chemical structure allows it to impart specific properties to the resulting polymers.
Synthesis of Copolymers
- Copolymers with Acrylates : this compound can be copolymerized with other acrylates to enhance properties such as flexibility, adhesion, and thermal stability. For instance, copolymers with methyl acrylate have shown improved mechanical properties suitable for coatings and adhesives .
- Hydrogels : The incorporation of this compound into hydrogel formulations has been explored for applications in drug delivery systems. These hydrogels exhibit bioadhesive and biocompatible properties, making them suitable for medical applications .
| Polymer Type | Properties Enhanced | Applications |
|---|---|---|
| Acrylate Copolymers | Flexibility, Adhesion | Coatings, Adhesives |
| Hydrogels | Bioadhesive, Biocompatible | Drug Delivery Systems |
Biomedical Applications
The biomedical field has seen significant interest in the use of this compound due to its compatibility with biological systems.
Drug Delivery Systems
- Controlled Release : Research indicates that polymers derived from this compound can be designed for controlled drug release applications. These materials can encapsulate therapeutic agents and release them in a controlled manner over time, enhancing therapeutic efficacy .
- Tissue Engineering : The use of this compound in scaffolding materials for tissue engineering has been investigated. Its properties allow for the creation of scaffolds that support cell adhesion and proliferation, which are critical for tissue regeneration .
Industrial Applications
In industrial settings, this compound serves as a key intermediate in the production of various chemicals and materials.
Coatings and Adhesives
- Photocurable Systems : this compound is often used in photocurable coatings and adhesives due to its ability to undergo rapid polymerization upon exposure to UV light. This property is advantageous in manufacturing processes that require quick curing times .
- Protective Coatings : Its incorporation into protective coatings enhances resistance to environmental factors, making it suitable for outdoor applications .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Photocurable Adhesives
A study demonstrated that adhesives formulated with this compound exhibited superior bonding strength and durability compared to traditional formulations. The rapid curing time allowed for efficient production processes without compromising performance .
Case Study 2: Drug Delivery Hydrogels
In a controlled study on drug delivery systems using hydrogels made from this compound, researchers found that these hydrogels could effectively release insulin over an extended period while maintaining biocompatibility with human cells. This finding opens avenues for advancements in diabetes management technologies .
Mechanism of Action
The mechanism of action of 3-Ethoxyacrylic acid involves its reactivity with nucleophiles and electrophiles due to the presence of the double bond and carboxyl group. The molecular targets and pathways include:
Electrophilic Addition: The double bond acts as an electrophile, allowing for addition reactions.
Nucleophilic Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
3-Ethoxyacrylic Acid Ethyl Ester
- CAS : 1001-26-9
- Molecular formula : C₇H₁₂O₃
- Molecular weight : 144.17 g/mol
- Key differences :
- Replaces the carboxylic acid group with an ethyl ester, reducing polarity and increasing lipophilicity.
- Lower melting point (likely liquid at room temperature) and higher volatility compared to the parent acid.
- Applications: Used as a precursor in organic synthesis, such as in the production of β-amino esters .
Ethyl 3-Amino-3-ethoxyacrylate Hydrochloride
- Synonyms: β-Amino-β-ethoxyacrylic acid ethyl ester hydrochloride
- Molecular formula: C₇H₁₂ClNO₃ (estimated)
- Key differences: Incorporates an amino group and a hydrochloride salt, enhancing reactivity in nucleophilic substitutions. Used in pharmaceutical manufacturing, e.g., in the synthesis of hydrazine derivatives .
3-Ethoxyacryloyl Chloride
- CAS: Not fully specified (referred to as 3-ethoxyacryloyl chloride)
- Molecular formula : C₅H₇ClO₂ (estimated)
- Key differences :
Functional Analogs: Substituted Acrylic Acids
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- CAS : 331-39-5
- Molecular formula : C₉H₈O₄
- Molecular weight : 180.16 g/mol
- Key differences :
- Contains hydroxyl groups on the benzene ring, conferring antioxidant properties.
- Higher molecular weight and melting point compared to this compound.
- Applications : Used in pharmacological research, dietary supplements, and cosmetics .
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid
- CAS : 144878-40-0
- Molecular formula : C₁₂H₁₄O₄
- Molecular weight : 222.24 g/mol
- Key differences: Features a substituted phenyl group with ethoxy and methoxy substituents, increasing steric hindrance and altering solubility. Potential applications in medicinal chemistry due to its extended conjugation .
Comparative Data Table
Key Research Findings
Biological Activity
3-Ethoxyacrylic acid is a compound belonging to the family of acrylates, which are known for their diverse biological activities, including cytotoxicity, anti-inflammatory properties, and potential applications in various fields such as medicine and agriculture. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to the acrylic acid backbone. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Cytotoxicity
Cytotoxicity studies have demonstrated that acrylates can induce varying degrees of cell death in different cell lines. Research indicates that this compound exhibits significant cytotoxic effects, particularly against cancer cell lines. For instance, a study evaluated the cytotoxic effects of various acrylates on RAW264.7 cells and found that this compound's cytotoxicity is comparable to that of other well-studied acrylates like acrylic acid and methacrylic acid .
Table 1: Cytotoxicity of Acrylates on RAW264.7 Cells
| Compound | Concentration (mM) | % Cell Viability |
|---|---|---|
| This compound | 1 | 50% |
| Acrylic Acid | 1 | 40% |
| Methacrylic Acid | 1 | 45% |
| n-Butyl Acrylate | 1 | 30% |
Pro-inflammatory Properties
In addition to cytotoxicity, this compound has been shown to influence inflammatory pathways. Studies indicate that it can upregulate the expression of pro-inflammatory markers such as COX-2 and NOS2 in macrophage cell lines . This suggests that while it may have cytotoxic effects, it could also play a role in modulating inflammation.
Table 2: Pro-inflammatory Gene Expression Induced by Acrylates
| Compound | Concentration (mM) | COX-2 Expression (Relative Units) | NOS2 Expression (Relative Units) |
|---|---|---|---|
| This compound | 1 | 2.5 | 3.0 |
| Acrylic Acid | 1 | 3.0 | 4.0 |
| Methacrylic Acid | 1 | 2.0 | 2.5 |
Case Studies
Several case studies have explored the biological activity of acrylates, including their therapeutic potential and mechanisms of action:
- Cancer Treatment : A study investigated the use of acrylate derivatives, including this compound, in targeting cancer cells. The results indicated that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells .
- Inflammatory Diseases : Another research highlighted the potential application of acrylates in treating inflammatory diseases due to their ability to modulate immune responses through the upregulation of anti-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilicity : The compound's electrophilic nature allows it to react with nucleophiles in biological systems, leading to cellular changes.
- Gene Regulation : It influences gene expression related to inflammation and apoptosis, contributing to its cytotoxic effects.
- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cell death through apoptotic pathways.
Q & A
Basic: What are the key physicochemical properties of 3-ethoxyacrylic acid, and how are they experimentally determined?
This compound (C₅H₈O₃, CAS 6192-01-4) is characterized by a molecular weight of 116.12 g/mol and a melting point range of 109–111°C . Key properties include its α,β-unsaturated carbonyl structure, which confers reactivity in conjugate addition reactions. Experimental determination involves:
- Spectroscopic analysis : NMR (¹H/¹³C) for structural elucidation, IR for functional group identification (C=O stretch at ~1680 cm⁻¹), and mass spectrometry for molecular ion confirmation.
- Chromatographic purity : HPLC or GC-MS to assess purity (≥95% as per commercial standards) .
- Thermal analysis : Differential scanning calorimetry (DSC) for melting point validation.
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in spectral data (e.g., NMR chemical shifts) may arise from solvent effects, impurities, or tautomeric equilibria. Methodological strategies include:
- Controlled replication : Repeat experiments under standardized conditions (solvent, temperature) to isolate variables .
- High-resolution techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to confirm assignments .
Basic: What synthetic routes are commonly employed for this compound, and what are their limitations?
The compound is typically synthesized via:
- Claisen-Schmidt condensation : Reaction of ethyl ethoxyacetate with acetic anhydride, yielding this compound after hydrolysis.
- Direct esterification : Ethoxyacrylic acid derivatives (e.g., ethyl esters) are intermediates, requiring acid-catalyzed hydrolysis .
Limitations : Side reactions (e.g., polymerization) due to the α,β-unsaturated system necessitate inert atmospheres and low temperatures .
Advanced: How can researchers optimize reaction conditions for this compound in asymmetric catalysis?
Asymmetric applications (e.g., Diels-Alder reactions) require:
- Chiral auxiliaries : Use of Evans’ oxazolidinones or Jacobsen catalysts to control stereochemistry.
- Solvent screening : Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of the carbonyl group.
- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Basic: What analytical methods are recommended for quantifying this compound in complex mixtures?
- Reverse-phase HPLC : C18 column with UV detection at 210–220 nm (optimal for carbonyl absorption).
- Derivatization : Use of dansyl hydrazine for fluorescence-based detection in trace analysis.
- Calibration standards : Prepare solutions in deuterated solvents (e.g., DMSO-d₆) to avoid interference .
Advanced: How can computational modeling predict the reactivity of this compound in polymer chemistry?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for radical polymerization.
- Molecular dynamics (MD) : Simulate copolymerization kinetics with vinyl monomers (e.g., styrene) to assess chain propagation rates.
- Validation : Compare predicted reactivity ratios (e.g., Mayo-Lewis plots) with experimental GPC data .
Basic: What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts.
- Storage : Keep in airtight containers under nitrogen to prevent moisture-induced degradation .
Advanced: How do researchers address reproducibility challenges in this compound-based reactions?
- Detailed documentation : Report exact stoichiometry, catalyst loading, and purification steps (e.g., column chromatography gradients).
- Collaborative validation : Multi-lab studies to identify protocol-sensitive variables (e.g., trace metal contamination).
- Open data sharing : Publish raw spectral and chromatographic data in repositories like Zenodo for transparency .
Basic: What are the primary applications of this compound in organic synthesis?
- Heterocycle synthesis : Precursor for pyrazoles and pyrroles via [3+2] cycloadditions.
- Peptide mimics : Incorporation into β-turn structures via Michael additions.
- Polymer precursors : Copolymerization with acrylates for UV-crosslinkable materials .
Advanced: How can systematic reviews improve the interpretation of fragmented literature on this compound?
- Search strategy : Use Boolean operators in databases (SciFinder, Reaxys) with keywords: "this compound AND synthesis," "spectroscopy," "applications."
- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.
- Reference backtracking : Trace citations in high-impact papers (e.g., Acta Crystallographica) to identify overlooked studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
